molecular formula C9H5Br2NS B1404119 2-Bromo-4-(4-bromophenyl)thiazole CAS No. 98591-51-6

2-Bromo-4-(4-bromophenyl)thiazole

Cat. No.: B1404119
CAS No.: 98591-51-6
M. Wt: 319.02 g/mol
InChI Key: WIHGWLVPWHPMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(4-bromophenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with bromine atoms at the 2 and 4 positions The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(4-bromophenyl)thiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It interacts with bacterial enzymes by inhibiting the biosynthesis of essential bacterial lipids, thereby exerting its antimicrobial effects . Additionally, this compound has been found to bind to fungal enzymes, disrupting their metabolic processes and leading to antifungal activity . In cancer cells, this compound interacts with proteins involved in cell proliferation, leading to the inhibition of cancer cell growth .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis and membrane integrity, leading to cell death . In fungal cells, it interferes with ergosterol synthesis, a key component of fungal cell membranes . In cancer cells, this compound affects cell signaling pathways, leading to apoptosis or programmed cell death . This compound also influences gene expression by modulating the activity of transcription factors, thereby altering cellular metabolism and reducing cancer cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of bacterial and fungal enzymes, inhibiting their catalytic activity . This binding interaction is facilitated by the bromine atoms, which enhance the compound’s affinity for the enzyme active sites. In cancer cells, this compound inhibits the activity of key signaling proteins, leading to the downregulation of pro-survival pathways and the upregulation of apoptotic pathways . This compound also affects gene expression by binding to DNA and interfering with the transcriptional machinery .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to the breakdown of the thiazole ring, reducing its biological activity . Long-term studies have shown that this compound maintains its antimicrobial and anticancer effects over extended periods, with no significant loss of potency .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits potent antimicrobial and antifungal activities with minimal toxicity . At higher doses, it can cause adverse effects such as liver and kidney toxicity . In cancer models, this compound has been shown to inhibit tumor growth effectively at therapeutic doses, but high doses can lead to systemic toxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites . This compound also interacts with cofactors such as NADPH and FAD, which are essential for its metabolic conversion . The metabolic flux of this compound can influence the levels of various metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be found in the nucleus, where it binds to DNA and affects gene expression . The targeting of this compound to specific cellular compartments is facilitated by post-translational modifications and targeting signals . These modifications ensure that the compound reaches its intended site of action, enhancing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-bromophenyl)thiazole typically involves a two-step process. Initially, the selective α-bromination of substituted acetophenone moieties with N-bromo succinamide is performed. This is followed by treating the substituted 2-bromo-1-phenylethan-1-one with 4-bromobenzothiamide under microwave irradiation . The structures of the newly synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(4-bromophenyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    N-bromo succinamide: Used for bromination.

    Microwave Irradiation: Enhances reaction efficiency.

    Dry Dichloromethane, Lutidine, and TBTU: Used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiazole derivatives with potential biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 2-Bromo-4-(4-bromophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity compared to other similar thiazole derivatives. For example, the presence of bromine atoms can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets.

Properties

IUPAC Name

2-bromo-4-(4-bromophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHGWLVPWHPMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-(4-bromophenyl)-2-oxoethyl thiocyanate (5.12 g, 20.0 mmol), prepared in the previous step, in 30 mL of 30% hydrogen bromide in acetic acid was stirred under nitrogen at room temperature for 7 h. The yellow suspension was poured into 200 mL of 1 N NaOH (exotherm) and the mixture stirred at room temperature for 17 h. The solid present was collected by filtration, rinsed with water, ice-cold ethanol, hexane and then dried under high vacuum to give 2-bromo-4-(4-bromophenyl)-1,3-thiazole (5.36 g, 84%) as a light yellow solid, mp 117-119° C.; MS (ES) m/z 318/320/322 [M+H]+.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(4-bromophenyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(4-bromophenyl)thiazole
Reactant of Route 3
2-Bromo-4-(4-bromophenyl)thiazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(4-bromophenyl)thiazole
Reactant of Route 5
2-Bromo-4-(4-bromophenyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.